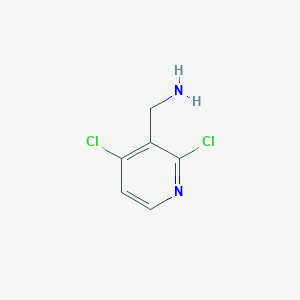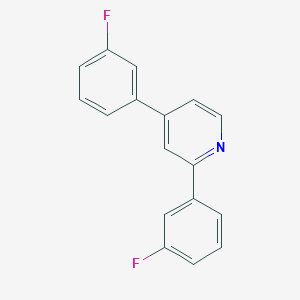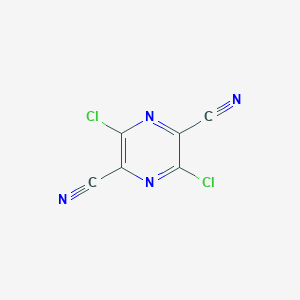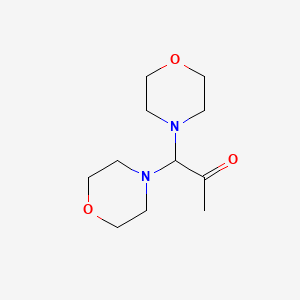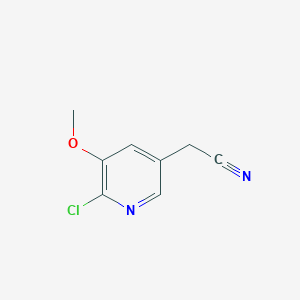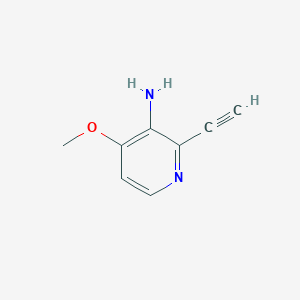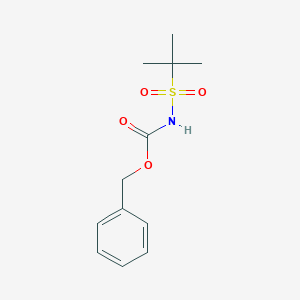
4-Chloro-6-methyl-5-nitropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methyl-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C5H4ClN3O2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and a nitro group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-nitropyrimidine typically involves the nitration of 4,6-dichloro-2-methylpyrimidine. The nitration process is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5th position of the pyrimidine ring. The reaction is highly exothermic and requires careful temperature control to avoid the formation of unwanted by-products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic intermediates and ensures efficient mixing and heat transfer, leading to higher yields and safer production processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, leading to the formation of amino derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines and alkoxides are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.
Major Products Formed
Amino Derivatives: Formed through nucleophilic substitution.
Amino Pyrimidines: Resulting from the reduction of the nitro group.
Complex Heterocycles: Produced through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methyl-5-nitropyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methyl-5-nitropyrimidine involves its interaction with nucleophiles and electrophiles. The chlorine atom at the 4th position is highly reactive towards nucleophiles, facilitating substitution reactions. The nitro group at the 5th position can undergo reduction, leading to the formation of amino derivatives. These reactions are crucial for the compound’s role as a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2-chloro-6-methyl-5-nitropyrimidine
- 2-Chloro-4-methyl-5-nitropyridine
- 4,6-Dichloro-5-nitropyrimidine
Uniqueness
4-Chloro-6-methyl-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. The presence of both a chlorine and a nitro group on the pyrimidine ring allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of various organic compounds .
Eigenschaften
IUPAC Name |
4-chloro-6-methyl-5-nitropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c1-3-4(9(10)11)5(6)8-2-7-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIKOQTWBLFBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
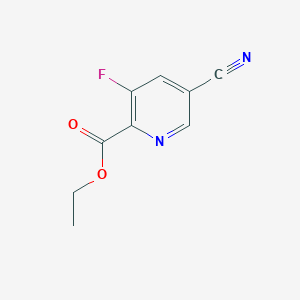
![2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12969465.png)
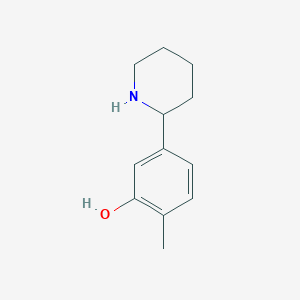
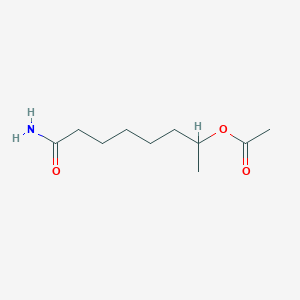
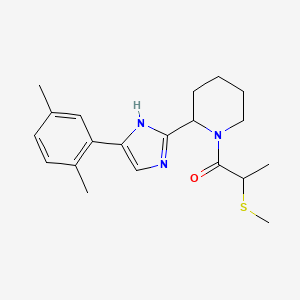
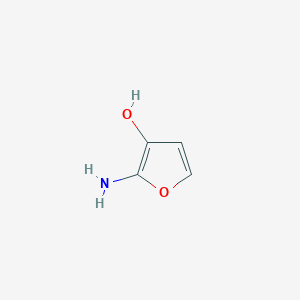
![2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12969503.png)
